allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
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Overview
Description
Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is a synthetic organic compound with the molecular formula C15H19ClN2O4S. This compound is characterized by the presence of an allyl group, a piperidine ring, and a chlorophenylsulfonyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 1-[(4-chlorophenyl)sulfonyl]piperidine. This intermediate is then reacted with allyl isocyanate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted allyl or piperidine derivatives.
Scientific Research Applications
Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate
- Allyl N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbamate
Uniqueness
Allyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorophenylsulfonyl moiety also contributes to its specific interactions with molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
prop-2-enyl N-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4S/c1-2-11-22-15(19)17-13-7-9-18(10-8-13)23(20,21)14-5-3-12(16)4-6-14/h2-6,13H,1,7-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEONFACJXOQDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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